1-(2-Methylpyridin-3-yl)piperazine
Description
Contextualization of Piperazine (B1678402) Derivatives as Privileged Scaffolds in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the field of medicinal chemistry. nih.govresearchgate.net It is widely recognized as a "privileged scaffold," a molecular framework that is capable of binding to a variety of biological targets with high affinity. nih.govresearchgate.net This versatility has led to the incorporation of the piperazine moiety into a vast number of approved drugs across diverse therapeutic areas. nih.govresearchgate.net
The unique characteristics of the piperazine ring contribute to its widespread use in drug design. Its basic nature, conferred by the two nitrogen atoms, allows for the formation of salts, which can improve the solubility and pharmacokinetic properties of drug candidates. nih.govnih.gov Furthermore, the piperazine ring can adopt different conformations, providing a flexible yet constrained scaffold that can be tailored to fit the specific binding requirements of a biological target. nih.gov The ability to substitute at both nitrogen atoms provides a convenient handle for introducing various chemical groups to modulate potency, selectivity, and pharmacokinetic profiles. nih.gov
The prevalence of the piperazine scaffold in successful drug molecules is a testament to its utility. researchgate.net It is a key structural component in drugs targeting the central nervous system, as well as in agents with anticancer, antibacterial, anti-inflammatory, and antiviral activities. researchgate.netnih.govnih.gov The continued exploration of piperazine-containing compounds underscores its enduring importance in the quest for novel therapeutics. researchgate.net
Research Significance of N-Arylpiperazines and Related Heterocyclic Systems
Within the broad class of piperazine derivatives, N-arylpiperazines represent a particularly significant and extensively studied group in medicinal chemistry. nih.govresearchgate.net These compounds, characterized by the direct attachment of an aryl group to one of the piperazine nitrogen atoms, are fundamental scaffolds in the development of numerous pharmaceuticals, especially those targeting the central nervous system. nih.gov The arylpiperazine moiety is a key pharmacophore in many serotonergic and dopaminergic ligands, highlighting its importance in the treatment of neurological and psychiatric disorders. nih.govmdpi.com
The research significance of N-arylpiperazines extends beyond neuropharmacology. These scaffolds have garnered considerable attention in oncology research due to their potential as anticancer agents. nih.gov They can interact with a variety of molecular targets implicated in cancer progression, demonstrating a broad range of biological activities, including cytotoxic effects against tumor cells. nih.gov The modular nature of the N-arylpiperazine structure, which allows for the systematic modification of both the aryl ring and the second nitrogen atom of the piperazine, makes it an attractive platform for structure-activity relationship (SAR) studies aimed at optimizing anticancer potency and selectivity. nih.gov
Heterocyclic systems, in general, are of paramount importance in drug discovery, with a vast majority of new chemical entities containing at least one heterocyclic ring. nih.goveprajournals.comnih.gov These cyclic structures, which contain atoms of at least two different elements in their rings, provide a rich source of chemical diversity and are integral to the architecture of many natural products and synthetic drugs. nih.goveprajournals.com The inclusion of heteroatoms such as nitrogen, oxygen, and sulfur imparts specific physicochemical properties, such as polarity and hydrogen bonding capacity, which are crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net The strategic incorporation of heterocyclic systems, including N-arylpiperazines, continues to be a highly productive approach in the design and development of novel therapeutic agents. nih.govmdpi.com
Structure
3D Structure
Properties
Molecular Formula |
C10H15N3 |
|---|---|
Molecular Weight |
177.25 g/mol |
IUPAC Name |
1-(2-methylpyridin-3-yl)piperazine |
InChI |
InChI=1S/C10H15N3/c1-9-10(3-2-4-12-9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 |
InChI Key |
SVXLBHKEDZEXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)N2CCNCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 1 2 Methylpyridin 3 Yl Piperazine and Analogues
Strategic Approaches to the Synthesis of the 1-(2-Methylpyridin-3-yl)piperazine Core
Precursor Selection and Coupling Strategies
The synthesis of arylpiperazines, including this compound, often involves the coupling of a piperazine (B1678402) moiety with an appropriate aryl halide. A common strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. researchgate.net This method allows for the formation of the C-N bond between the piperazine nitrogen and the pyridine (B92270) ring.
Key precursors for this synthesis include:
2-Methyl-3-halo-pyridine: 3-Bromo-2-methylpyridine (B185296) or 3-chloro-2-methylpyridine (B1302946) are frequently used as the pyridine component.
Piperazine or a protected piperazine: N-Boc-piperazine (tert-butyl piperazine-1-carboxylate) is a common choice as it allows for controlled reactivity. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for one of the piperazine nitrogens, preventing undesired side reactions and allowing for subsequent functionalization after its removal. researchgate.net
The selection of the catalyst and ligand system is crucial for the success of the coupling reaction. Palladium catalysts such as palladium(II) acetate (B1210297) (Pd(OAc)₂) or palladium bis(acetylacetonate) (Pd(acac)₂) are often employed. google.com These are used in conjunction with phosphine (B1218219) ligands like Xantphos, which can enhance catalytic activity and improve yields. google.com
Another approach involves the reductive amination of a suitable ketone with piperazine. This method, however, is more commonly applied for the synthesis of piperazine derivatives with different substitution patterns.
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:
Solvent: Aprotic polar solvents like N,N-dimethylformamide (DMF) or toluene (B28343) are frequently used. google.com
Base: The choice of base is critical for the Buchwald-Hartwig amination. Inorganic bases such as potassium phosphate (B84403) are effective. google.com
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Reactions are typically run at elevated temperatures, ranging from 80°C to 120°C. google.com
Catalyst and Ligand Loading: The amounts of the palladium catalyst and phosphine ligand are carefully controlled, typically in the range of 0.05% to 2% molar relative to the limiting reagent. google.com
Yields for the synthesis of arylpiperazines can vary depending on the specific substrates and conditions used. For instance, the synthesis of 2-chloro-3-(4-(pyridin-2-yl)piperazin-1-yl)naphthalene-1,4-dione from 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone (B79779) and 1-(2-pyridyl)piperazine (B128488) was reported with a yield of 68%. acs.org Similarly, the synthesis of 2-chloro-3-(4-(3,4-dichlorophenyl)piperazin-1-yl)-5,8-dihydroxynaphthalene-1,4-dione from the corresponding precursors yielded 75%. acs.org Deprotection of a Boc-protected piperazine derivative using hydrochloric acid in dioxane is a common subsequent step. chemicalbook.com
Table 1: Examples of Reaction Conditions and Yields for Arylpiperazine Synthesis
| Aryl Halide | Piperazine Derivative | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | 1-(2-pyridyl)piperazine | Not specified | Not specified | Not specified | Not specified | 68 | acs.org |
| 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | 1-(3,4-dichlorophenyl)piperazine | Not specified | Not specified | Not specified | Not specified | 75 | acs.org |
| 1-(6-methylpyridin-3-yl)ethanone | 4-bromophenyl-methyl sulfone | Pd(acac)₂/Xantphos | Potassium phosphate | DMF | 85 | Not specified | google.com |
Advanced Synthetic Techniques for Derivatization and Library Generation
The this compound scaffold is a valuable starting point for the generation of chemical libraries for drug discovery. Advanced synthetic techniques enable the creation of diverse analogues with varying stereochemistry and functionalities.
Stereoselective Synthesis and Chiral Resolution of Analogues
The introduction of chirality into piperazine analogues can be crucial for their biological activity. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule. One approach starts from optically pure α-amino acids, which can be converted into chiral 1,2-diamines. nih.govrsc.org These chiral diamines can then be used to construct enantiomerically pure 2-substituted piperazines through aza-Michael addition reactions. rsc.org However, racemization can sometimes occur during the synthesis of certain derivatives, such as 3-phenyl substituted-2-piperazine acetic acid esters. nih.gov
Parallel Synthesis Methodologies in Medicinal Chemistry
Parallel synthesis is a powerful tool in medicinal chemistry for the rapid generation of a large number of compounds. mdpi.com This technique involves the simultaneous synthesis of a library of related compounds in separate reaction vessels. For piperazine-containing scaffolds, parallel synthesis can be employed to introduce a wide variety of substituents onto the piperazine ring. For example, a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives can be created by reacting piperazine with newly generated 4-chloromethyl-2-amino thiazoles, followed by reaction with a diverse set of commercially available carboxylic acids. mdpi.com
Chemical Reactivity and Functionalization Strategies of the this compound Moiety
The this compound moiety possesses distinct reactive sites that can be selectively functionalized to generate a wide array of derivatives. The secondary amine of the piperazine ring is a key handle for derivatization.
The nitrogen atoms of the piperazine ring are nucleophilic and can readily react with various electrophiles. researchgate.net Common functionalization strategies include:
N-Alkylation: The secondary amine can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. nih.gov
N-Acylation: Reaction with acyl chlorides or carboxylic acids (often activated with coupling agents) yields N-acyl derivatives.
N-Arylation: The piperazine nitrogen can be arylated using aryl halides through transition metal-catalyzed cross-coupling reactions, similar to the initial synthesis of the core structure.
Sulfonylation: Reaction with sulfonyl chlorides provides N-sulfonyl derivatives.
The pyridine ring itself can also be a site for further functionalization, although it is generally less reactive than the piperazine nitrogen. Electrophilic aromatic substitution on the pyridine ring is possible, but the positions of substitution are directed by the existing methyl and piperazinyl groups.
The choice of reaction conditions is crucial for controlling the selectivity of these functionalization reactions, especially when multiple reactive sites are present in the molecule.
Electrophilic and Nucleophilic Substitution Reactions on Pyridine and Piperazine Rings
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. youtube.com This effect reduces the electron density of the aromatic system, making it less susceptible to attack by electrophiles. Any electrophilic substitution that does occur is typically directed to the meta position relative to the ring nitrogen. youtube.com The presence of the methyl group (an activating group) and the piperazinyl group (a deactivating group via its nitrogen attachment to the ring) further influences the position and rate of substitution. libretexts.org
To enhance the reactivity of the pyridine ring towards electrophiles, one common strategy is the formation of a pyridine N-oxide. youtube.com The N-oxide is more susceptible to electrophilic attack. Subsequent removal of the oxygen can be achieved using reducing agents like triphenylphosphine (B44618) or zinc. youtube.com
The piperazine ring, in contrast, contains secondary amines, which are nucleophilic. The unsubstituted nitrogen atom of the piperazine moiety is a primary site for nucleophilic reactions, such as alkylation, acylation, and arylation. acs.org For instance, N-methylation or the introduction of other substituents on the piperazine nitrogen can be readily achieved. acs.orggoogle.com
Furthermore, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, represent a key method for forming the C-N bond between a pyridine derivative and piperazine itself, which is a type of nucleophilic substitution on the pyridine ring. jst.go.jp The choice of substituents on the pyridine ring can sterically hinder or facilitate such coupling reactions. jst.go.jp
Table 1: Substitution Reactions and Methodologies
| Reaction Type | Ring | Reagents/Conditions | Product Type | Citation |
|---|---|---|---|---|
| Electrophilic Substitution | Pyridine | Nitrating agents (e.g., HNO₃/H₂SO₄) | Nitro-substituted pyridine derivative | youtube.comlibretexts.org |
| Nucleophilic Substitution | Piperazine | Alkyl halides, acyl chlorides | N-substituted piperazine derivatives | acs.org |
| Buchwald-Hartwig Amination | Pyridine | Palladium catalyst, base, piperazine | Arylpiperazine derivative | jst.go.jp |
Oxidation and Reduction Pathways of the Compound
The chemical structure of this compound and its analogues allows for specific oxidation and reduction reactions.
Oxidation: The most common oxidation site is the pyridine ring nitrogen, which can be converted to a pyridine N-oxide using oxidizing agents like peroxy acids. youtube.com This transformation alters the electronic properties of the pyridine ring, making it more amenable to certain substitution reactions. youtube.com In analogues containing other oxidizable functionalities, such as a methylsulfanyl group on an attached phenyl ring, oxidation can be selectively performed to yield a methylsulfonyl group using reagents like hydrogen peroxide in acetic acid. google.com
Reduction: Reduction reactions can also be targeted to different parts of the molecule. If a pyridine N-oxide has been formed, the oxygen can be removed through reduction to regenerate the pyridine. youtube.com In more complex syntheses involving related structures, other functional groups can be reduced. For example, a cyano group on the pyridine ring can be reduced to an aminomethyl or hydroxymethyl group using catalytic hydrogenation with a palladium catalyst. google.com Similarly, ketone functionalities in precursor molecules can be reduced to alcohols. The synthesis of N-methylpiperazine itself can involve a reduction step where a condensation product of piperazine and formaldehyde (B43269) is hydrogenated using a Raney nickel catalyst. google.com
Table 2: Oxidation and Reduction Reactions
| Reaction | Substrate Moiety | Reagents | Product Moiety | Citation |
|---|---|---|---|---|
| Oxidation | Pyridine Nitrogen | Peroxy acids (e.g., m-CPBA) | Pyridine N-oxide | youtube.com |
| Oxidation | Thioether (analogue) | Hydrogen Peroxide / Acetic Acid | Sulfone (analogue) | google.com |
| Reduction | Pyridine N-oxide | Zinc (Zn) or Triphenylphosphine (PPh₃) | Pyridine | youtube.com |
| Reduction | Cyano Group (analogue) | H₂ / Palladium Catalyst | Methyleneamine/Methanol | google.com |
Formation of Salt Forms for Research Applications
Due to the basic nature of the piperazine and pyridine nitrogens, this compound readily forms salts with various inorganic and organic acids. These salt forms are crucial for research applications as they often exhibit improved solubility, stability, and crystallinity compared to the free base, facilitating handling, formulation, and purification.
Commonly prepared salts include hydrochloride and trifluoroacetate (B77799) (TFA) salts. chemicalbook.comgoogle.com For instance, treating a dioxane solution of a related piperazine derivative with hydrochloric acid in dioxane yields the corresponding hydrochloride salt. chemicalbook.com Similarly, both mono- and bis-TFA or HCl salts of N-substituted piperazines can be prepared. google.com
The formation of salts with organic acids is also a well-established practice. Studies on analogous compounds like 1-(4-nitrophenyl)piperazine (B103982) have demonstrated the successful synthesis and crystallization of salts with 2-chlorobenzoic acid, 2-bromobenzoic acid, and 2-iodobenzoic acid by mixing equimolar solutions of the piperazine derivative and the respective acid in a suitable solvent like methanol. nih.gov These crystalline salts are particularly valuable for structural elucidation via X-ray crystallography. nih.gov
Table 3: Examples of Salt Forms
| Compound/Analogue | Acid Used | Salt Form | Citation |
|---|---|---|---|
| 1-(3-methyl-2-pyridyl)piperazine | Hydrochloric Acid (HCl) | Hydrochloride | chemicalbook.com |
| N-methyl piperazine | Trifluoroacetic Acid (TFA) | Mono-TFA Salt, Bis-TFA Salt | google.com |
| N-methyl piperazine | Hydrochloric Acid (HCl) | Mono-HCl Salt, Bis-HCl Salt | google.com |
| 1-(4-nitrophenyl)piperazine | 2-Chlorobenzoic Acid | 2-Chlorobenzoate Salt | nih.gov |
| 1-(4-nitrophenyl)piperazine | 2-Bromobenzoic Acid | 2-Bromobenzoate Salt | nih.gov |
| 1-(4-nitrophenyl)piperazine | 2-Iodobenzoic Acid | 2-Iodobenzoate Salt | nih.gov |
Molecular Interactions and Preclinical Pharmacological Profiles of 1 2 Methylpyridin 3 Yl Piperazine Derivatives
Receptor Binding and Ligand Affinity Profiling
Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT2A, 5-HT2B, 5-HT2C)
Analysis of arylpiperazine derivatives indicates that the inclusion of a pyridin-3-yl substituent on the piperazine (B1678402) ring leads to a notable decrease in affinity for the 5-HT2A receptor. In comparative studies, a compound featuring the pyridin-3-ylpiperazine moiety demonstrated low activity at the 5-HT2A receptor when benchmarked against its direct phenylpiperazine analog. tandfonline.com This suggests that the electronic properties and orientation of the nitrogen atom within the pyridine (B92270) ring are significant factors influencing the interaction with the 5-HT2A receptor binding pocket. Specific binding data (e.g., Kᵢ values) for 1-(2-Methylpyridin-3-yl)piperazine at 5-HT2A, 5-HT2B, or 5-HT2C receptors are not detailed in the reviewed literature.
Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2)
Similar to the observations for serotonin receptors, the structure-activity relationship for dopamine D2 receptors is heavily influenced by the aryl group. Research on a series of arylpiperazine-based ligands revealed that the substitution of a phenyl group with a pyridin-3-yl group resulted in a drastic reduction in binding affinity for the D2 receptor. tandfonline.com This finding underscores the sensitivity of the D2 receptor's binding site to the specific electronic and steric characteristics of the arylpiperazine moiety. Quantitative binding data for this compound at the D2 receptor have not been specifically reported in the available scientific literature.
Metabotropic Glutamate (B1630785) Receptor Interactions (e.g., mGluR1, mGluR5)
No specific preclinical data or binding affinity studies detailing the interaction between this compound and metabotropic glutamate receptors, including mGluR1 and mGluR5 subtypes, were identified in the course of this review.
Kappa Opioid Receptor Antagonism Studies
There is no available information in the scientific literature describing studies on the kappa opioid receptor antagonist activity of this compound.
Sigma Receptor Subtype Interactions (e.g., Sigma-1, Sigma-2)
A review of published research yielded no specific data on the binding affinity or functional activity of this compound at either the Sigma-1 or Sigma-2 receptor subtypes.
AMPA Receptor Modulation
No preclinical studies concerning the modulation of the AMPA receptor by this compound have been reported in the available literature.
Other G-Protein Coupled Receptor (GPCR) Interactions
G-protein coupled receptors (GPCRs) are the largest family of membrane proteins and are involved in a vast array of physiological processes, making them prominent drug targets. nih.govmdpi.com The interaction of ligands with these receptors can trigger or block signaling pathways, leading to a physiological response. nih.govmdpi.com The piperazine moiety, particularly when attached to an aromatic or heteroaromatic ring system like pyridine, is a well-established scaffold for ligands targeting various GPCRs. ijrrjournal.comresearchgate.net
Derivatives of pyridinylpiperazine have been identified as ligands for several types of GPCRs. For instance, some derivatives of 1-(2-pyridinyl)piperazine are known to function as potent and selective antagonists for the α2-adrenergic receptor. wikipedia.org Furthermore, the pyridinylpiperazine scaffold is a core component of several approved drugs that act on GPCRs, such as the antidepressant Mirtazapine and the antipsychotic Azaperone. wikipedia.org
Research into arylpiperazine derivatives has also highlighted their roles as ligands for dopamine and serotonin receptors. One study described the in vitro and in vivo characteristics of 1-(2,3-dihydrobenzo bohrium.comnih.govdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine, a compound that functions as a dopamine D2/D3 receptor antagonist and a serotonin 5-HT1A receptor agonist. ijrrjournal.com Another study focused on piperazine derivatives as dual antagonists for the histamine (B1213489) H3 receptor (H3R) and sigma-1 receptor (σ1R), which can influence several neurotransmitter systems, including dopaminergic, serotonergic, and cholinergic pathways. nih.gov In a series of these dual-target ligands, the replacement of a piperazine ring with a piperidine (B6355638) moiety did not significantly alter the affinity for the H3R, indicating the robustness of the general scaffold for this particular receptor interaction. nih.gov
The affinity of these compounds for their target receptors is often high, with dissociation constants (Ki) frequently in the nanomolar range. For example, in a series of H3R/σ1R antagonists, piperazine derivatives showed Ki values at the human H3 receptor (hH3R) ranging from 12.7 nM to 397 nM, with one of the most potent piperidine-containing analogues exhibiting a Ki of 6.2 nM at hH3R and 4.41 nM at the σ1R. nih.gov
Enzyme Inhibition and Modulation Studies
The this compound scaffold and its derivatives have been investigated for their potential to inhibit or modulate the activity of various enzymes, which is a key strategy in the development of new therapeutic agents.
Transglutaminase 2 (TG2) is a multifunctional enzyme involved in protein cross-linking through the formation of isopeptide bonds. nih.gov Its dysregulation is linked to a variety of diseases, including celiac disease, certain cancers, and neurodegenerative disorders. nih.govrsc.org Consequently, the development of TG2 inhibitors is an active area of research.
Several small molecule inhibitors of TG2 have been designed, with some incorporating a piperazine scaffold. rsc.org While many potent inhibitors are peptidomimetic, non-peptidic structures have also been explored. One such inhibitor, GK921 (3-(phenylethynyl)-2-(2-(pyridin-2-yl)ethoxy)pyrido[2,3-b]pyrazine), has been shown to be effective in a renal cell cancer model by inhibiting TGase 2. researchgate.net Although GK921 is a more complex molecule than this compound, its structure contains a pyridinyl moiety, highlighting the potential for this class of heterocycles in the design of TG2 inhibitors. researchgate.net
Another approach to TG2 inhibition involves irreversible inhibitors that covalently bind to the active site of the enzyme. Research in this area has led to the development of potent inhibitors with high efficiency, as indicated by their kinetic parameters. For example, a novel irreversible peptidic inhibitor demonstrated a k_inact/K_I value of 760 × 10^3 M^−1 min^−1. rsc.orgresearchgate.net While these specific compounds were peptidic, the exploration of diverse chemical scaffolds, including those based on piperazine, remains a key strategy in this field. rsc.org
| Compound/Class | Target | Finding | Citation |
| GK921 | TGase 2 | Inhibits TGase 2 in a renal cell cancer model. | researchgate.net |
| Peptidomimetic Inhibitors | TGase 2 | Can achieve high inhibitory efficiency (k_inact/K_I up to 760 × 10^3 M^−1 min^−1). | rsc.orgresearchgate.net |
| Piperazine Scaffolds | TGase 2 | Utilized in the design of small molecule irreversible inhibitors. | rsc.org |
Poly(ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme crucial for DNA repair, particularly in the base excision repair pathway that corrects single-strand breaks. medchemexpress.com Inhibiting PARP-1 can lead to the accumulation of DNA damage and cell death, especially in cancer cells with deficiencies in other DNA repair pathways like homologous recombination (e.g., those with BRCA1/2 mutations). acs.org
The piperazine scaffold is a key structural element in several known PARP-1 inhibitors. For instance, Olaparib, an FDA-approved PARP inhibitor, features a piperazine ring that is crucial for its activity. medchemexpress.com The development of novel PARP inhibitors has often involved modifications of this core structure.
Research has led to the discovery of potent PARP-1 and PARP-2 inhibitors based on a 2-phenyl-2H-indazole-7-carboxamide core. Optimization of this series resulted in the identification of Niraparib (MK-4827), which contains a piperidin-3-yl group and exhibits high potency with IC50 values of 3.8 nM for PARP-1 and 2.1 nM for PARP-2. medchemexpress.comacs.org Another potent inhibitor, ABT-888 (Veliparib), incorporates a cyclic amine (a methylpyrrolidinyl group) attached to a benzimidazole (B57391) carboxamide core, demonstrating a Ki of 5 nM against PARP-1 and PARP-2. acs.org
Studies on Ets-1-expressing breast cancer cells showed that treatment with various PARP inhibitors, including Olaparib and Rucaparib, led to reduced cell proliferation and increased oxidative DNA damage. nih.gov These findings underscore the therapeutic potential of targeting PARP, and the piperazine or related cyclic amine moieties are consistently featured in the design of these inhibitors to achieve high potency.
| Inhibitor | Target(s) | Potency (IC50 or Ki) | Citation |
| Olaparib (AZD2281) | PARP-1 / PARP-2 | IC50: 5 nM / 1 nM | medchemexpress.com |
| Niraparib (MK-4827) | PARP-1 / PARP-2 | IC50: 3.8 nM / 2.1 nM | medchemexpress.comacs.org |
| Rucaparib (AG014699) | PARP-1 | Ki: 1.4 nM | medchemexpress.com |
| Veliparib (ABT-888) | PARP-1 / PARP-2 | Ki: 5 nM | acs.org |
| Talazoparib (BMN-673) | PARP-1 / PARP-2 | Ki: 1.2 nM / 0.87 nM | medchemexpress.com |
Glucosamine-6-phosphate (GlcN-6-P) synthase is an enzyme that plays a critical role in the biosynthesis of amino sugars, which are essential components of bacterial cell walls and fungal cell walls. nih.govnih.gov As this enzyme is absent in mammals, it is considered a promising target for the development of antimicrobial agents. researchgate.net
The search for inhibitors of GlcN-6-P synthase has explored various chemical structures, including heterocyclic compounds. nih.gov Molecular docking studies have suggested that compounds containing a 1,2,3-triazole ring could act as inhibitors by binding to the active site of the enzyme. researchgate.net
More directly relevant to the this compound structure, research has been conducted on 1,3,4-oxadiazoles that incorporate a 6-methyl pyridine moiety. nih.gov These compounds have been studied for their biological activities, which are presumed to be linked to the inhibition of GlcN-6-P synthase. One study proposed a benzofuran-derived compound as a potential inhibitor of the GlcN-6-P synthase isomerase domain, with a calculated inhibition constant of 8.09 mM based on molecular docking. researchgate.net Although direct enzymatic assay data for pyridinylpiperazine derivatives is scarce in the available literature, the inclusion of pyridine and methyl-pyridine groups in potential scaffolds highlights the relevance of this structural motif in the search for new GlcN-6-P synthase inhibitors.
| Compound Class/Derivative | Target Domain | Finding | Citation |
| 1,2,3-Triazole Derivatives | Isomerase Domain | Putative inhibitors based on molecular docking studies. | researchgate.net |
| Benzofuran Derivative | Isomerase Domain | Docking studies suggest binding with a calculated Ki of 8.09 mM. | researchgate.net |
| 1,3,4-Oxadiazoles with 6-Methyl Pyridine | Not Specified | Investigated for biological activities presumed to be due to GlcN-6-P synthase inhibition. | nih.gov |
Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov Inhibiting AChE increases the levels of acetylcholine in the synaptic cleft and is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. mdpi.comsemanticscholar.org
Piperazine derivatives have been extensively studied as potential AChE inhibitors. nih.govnih.gov A study of various piperazine derivatives reported half-maximal inhibitory concentrations (IC50) for AChE in the range of 4.59–6.48 µM. nih.gov The inhibition constants (Ki) for these compounds were found to be between 8.04 ± 5.73 and 61.94 ± 54.56 µM. nih.gov
In the search for multi-target ligands for neurodegenerative diseases, a series of N-methyl-piperazine chalcones were synthesized and evaluated. semanticscholar.org These compounds were found to be effective dual inhibitors of both monoamine oxidase-B (MAO-B) and AChE. Specifically, compound 2n (a 2-fluoro-5-bromophenyl derivative) effectively inhibited AChE with an IC50 of 4.32 µM, while compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) had an IC50 of 8.10 µM for AChE. semanticscholar.org These findings highlight the utility of the piperazine scaffold in developing enzyme modulators for complex neurological disorders.
| Compound Class / Derivative | Target | Potency (IC50 or Ki) | Citation |
| Piperazine Derivatives | AChE | IC50: 4.59–6.48 µM | nih.gov |
| Piperazine Derivatives | AChE | Ki: 8.04–61.94 µM | nih.gov |
| N-methyl-piperazine chalcone (B49325) (2n ) | AChE | IC50: 4.32 µM | semanticscholar.org |
| N-methyl-piperazine chalcone (2k ) | AChE | IC50: 8.10 µM | semanticscholar.org |
Autotaxin (ATX) is a secreted enzyme that produces the signaling lipid lysophosphatidic acid (LPA). nih.gov The ATX-LPA signaling axis is implicated in various pathological conditions, including fibrosis, inflammation, and cancer, making ATX an attractive therapeutic target. nih.govnih.gov
Several classes of small molecule ATX inhibitors have been developed, and piperazine analogues represent a significant group among them. nih.gov A prominent example is the compound PF-8380, a potent and widely used type I ATX inhibitor with an IC50 of 1.7 nM. nih.gov The chemical structure of PF-8380 features a benzoxazolone head group, a dichlorocarbamate lipophilic tail, and a functionalized piperazine that acts as a spacer, connecting the two ends of the molecule. nih.gov This structural motif has proven effective for achieving high-potency inhibition.
The development of ATX inhibitors is guided by the complex structure of the enzyme, which includes a tripartite binding site. nih.gov Different inhibitor types (I, II, III, and IV) are classified based on their specific binding mode within this site. PF-8380 and other piperazine-containing analogues are examples of how this scaffold can be effectively utilized to create potent inhibitors that fit within the enzyme's active site. The discovery of such compounds has been significantly aided by structure-based design, which became more feasible after the crystallographic structures of ATX were resolved. nih.govnih.gov
| Inhibitor | Type | Potency (IC50) | Structural Feature | Citation |
| PF-8380 | Type I | 1.7 nM | Contains a functionalized piperazine spacer. | nih.gov |
| Piperazine Analogues | Various | Low micromolar to nanomolar range | A common scaffold in ATX inhibitor design. | nih.gov |
Kinase Inhibition Profiling (e.g., PAK4)
Derivatives of this compound have been investigated for their potential to inhibit various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. A significant focus has been on p21-activated kinase 4 (PAK4), a serine/threonine kinase implicated in cancer cell proliferation, migration, and invasion. frontiersin.org
Guided by X-ray crystallography and structure-based design, novel C-3-substituted 6-ethynyl-1H-indole derivatives bearing a piperazine moiety have been synthesized and shown to be potent and specific inhibitors of group II PAKs, including PAK4. nih.gov For instance, compound 55 , a derivative from this class, demonstrated excellent inhibitory activity against PAK4. nih.gov The binding mode of these inhibitors often involves the formation of key hydrogen bonds with hinge region residues of the kinase, such as Leu398 in PAK4. nih.gov The selectivity of some inhibitors for PAK4 is attributed to their ability to fit into a lipophilic back pocket of the kinase, a feature not present in all kinases. nih.gov
Pharmacological inhibition of PAK4 has been shown to disrupt critical downstream signaling pathways, such as the WNT-β-catenin and LIM domain kinase 1 (LIMK1)-Cofilin pathways, which are involved in cytoskeletal dynamics and cell motility. frontiersin.org The development of such selective PAK4 inhibitors, including those with a piperazine scaffold, is a promising strategy for targeting cancer progression and potentially overcoming drug resistance. frontiersin.orgnih.gov
Cellular Mechanisms of Action in In Vitro Systems
Signaling Pathway Modulation (e.g., STAT3 phosphorylation inhibition)
The anticancer effects of this compound derivatives are often linked to their ability to modulate key intracellular signaling pathways that are constitutively active in cancer cells. One of the most significant targets is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. frontiersin.orgmdpi.com Hyperactivation of STAT3 is common in many cancers, including breast cancer, and contributes to tumor cell proliferation, survival, and metastasis. mdpi.com
Several studies have demonstrated that piperazine-containing compounds can effectively inhibit the phosphorylation of STAT3 at critical tyrosine (Tyr705) and serine (Ser727) residues. frontiersin.orgmdpi.com For example, a series of imidazopyridine-tethered pyrazolines with a piperazine moiety were designed as de novo STAT3 inhibitors. One of these compounds, compound 3f , showed dose- and time-dependent inhibition of STAT3 phosphorylation in MCF-7 and T47D breast cancer cells. mdpi.com The inhibitory mechanism of some piperazine derivatives involves direct binding to the SH2 domain of STAT3, which prevents its dimerization and subsequent transcriptional activity. frontiersin.org This targeted inhibition of STAT3 can downregulate the expression of its target genes, such as the anti-apoptotic protein MCL1 and the cell cycle regulator cyclin D1. frontiersin.org
Notably, some piperazine-based inhibitors exhibit selectivity for STAT3 over other STAT family members, such as STAT1. frontiersin.org Furthermore, nuclear-targeted versions of kinase inhibitors, achieved by conjugation to specific peptoid sequences, have shown the ability to selectively inhibit STAT3 phosphorylation without affecting other pathways like the ERK1/2 signaling cascade. nih.govscispace.com This pathway-specific modulation highlights the potential for developing highly targeted cancer therapies based on the this compound scaffold.
Cell Cycle Perturbation Analysis in Cultured Cells
A hallmark of cancer is uncontrolled cell proliferation, which is driven by a dysregulated cell cycle. Derivatives of this compound have been shown to interfere with this process by inducing cell cycle arrest at specific checkpoints. nih.govmdpi.com
For instance, a study on novel 3-(piperazinylmethyl)benzofuran derivatives as CDK2 inhibitors found that the most potent compounds caused cell cycle arrest in the G2/M phase in Panc-1 pancreatic cancer cells. nih.gov This is a characteristic effect of CDK2 inhibitors and confirms the mode of action for these compounds. nih.gov Similarly, the arylpiperazine derivative naftopidil (B1677906) has been shown to inhibit prostate cancer cell growth by arresting the cell cycle in the G1 phase. mdpi.com
The ability of these compounds to halt the cell cycle prevents cancer cells from proceeding through the division process, ultimately leading to a reduction in tumor growth. The specific phase of cell cycle arrest can vary depending on the chemical structure of the derivative and the type of cancer cell being targeted.
Apoptosis Induction in Cancer Cell Lines
In addition to halting cell proliferation, this compound derivatives have been demonstrated to induce programmed cell death, or apoptosis, in various cancer cell lines. nih.govnih.govresearchgate.netmdpi.com This is a critical mechanism for eliminating malignant cells.
One study identified a novel piperazine derivative, C505 , which potently induces caspase-dependent apoptosis in leukemia (K562), cervical cancer (HeLa), and gastric adenocarcinoma (AGS) cells. nih.gove-century.us The induction of apoptosis by these compounds is often mediated through the intrinsic mitochondrial pathway. This is evidenced by the upregulation of pro-apoptotic proteins like Bax and the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-9 and the executioner caspase-3. researchgate.net
The pro-apoptotic activity of these derivatives is further supported by observations of increased reactive oxygen species (ROS) generation and lipid peroxidation within the cancer cells. mdpi.com The activation of apoptosis by multiple signaling pathways underscores the potential of these compounds as effective anticancer agents. nih.govnih.govresearchgate.net
Assessment of Cellular Viability and Proliferation in Diverse Cell Lines
A crucial aspect of preclinical evaluation is the assessment of a compound's ability to reduce the viability and inhibit the proliferation of cancer cells. Numerous studies have demonstrated the potent cytotoxic and anti-proliferative effects of this compound derivatives across a wide range of human cancer cell lines. nih.govnih.govmdpi.comnih.govresearchgate.net
For example, the piperazine derivative C505 exhibited potent growth inhibition against K562 (leukemia), HeLa (cervical cancer), and AGS (gastric adenocarcinoma) cell lines, with GI50 values in the nanomolar range (0.06-0.16 μM). nih.gove-century.usresearchgate.net Another series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives also showed significant anti-proliferative effects against K562, Colo-205 (colon cancer), MDA-MB-231 (breast cancer), and IMR-32 (neuroblastoma) cell lines. nih.gov
The cytotoxic activity of these compounds is often evaluated using assays such as the MTT assay, which measures the metabolic activity of cells as an indicator of viability. nih.govmdpi.com The table below summarizes the cytotoxic activities of selected piperazine derivatives against various cancer cell lines.
| Compound | Cell Line | Cancer Type | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| C505 | K562 | Leukemia | 0.06 µM | nih.gov |
| C505 | HeLa | Cervical Cancer | < 0.16 µM | nih.gov |
| C505 | AGS | Gastric Adenocarcinoma | < 0.16 µM | nih.gov |
| Compound 9 | LNCaP | Prostate Cancer | 3.47 µM | mdpi.com |
| Compound 8 | DU145 | Prostate Cancer | 8.25 µM | mdpi.com |
| Compound 3f | MCF-7 | Breast Cancer | 9.2 µM | mdpi.com |
In Vitro Membrane Permeability Evaluation
The development of advanced in vitro models, such as three-dimensional Caco-2 tubules in microphysiological systems, offers a more accurate mimicry of the in vivo gastrointestinal environment for permeability testing. nih.gov These models can account for factors like interactions with bile acids, providing a more comprehensive understanding of a drug's absorption characteristics. nih.gov The inherent properties of the piperazine scaffold, which can be modified to tune physicochemical properties, make it a versatile component in the design of orally bioavailable drug candidates.
Preclinical In Vitro Efficacy and Potency Investigations
The piperazine nucleus is a versatile scaffold in medicinal chemistry, known to be a key component in a wide array of pharmacologically active compounds. researchgate.net Modifications on the piperazine ring, such as the introduction of a pyridyl group, can significantly influence the biological activity of the resulting derivatives.
Antimicrobial Activity against Bacterial and Fungal Strains
Derivatives of piperazine have demonstrated a broad spectrum of antimicrobial activities. For instance, a series of pyrimidine-incorporated piperazine derivatives were synthesized and evaluated for their efficacy against various bacterial and fungal strains. nih.gov Compounds in this series showed notable activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. nih.gov
In one study, synthesized piperazine derivatives were tested against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella paratyphi-A. The most potent compounds demonstrated significant antibacterial activity at a concentration of 40 μg/ml. nih.gov Similarly, antifungal activity was observed against Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, and Candida albicans at the same concentration. nih.gov
Another study on disubstituted piperazines revealed potent activity against Listeria monocytogenes. nih.gov Notably, some of these compounds were more effective than the standard drug ampicillin (B1664943) against methicillin-resistant S. aureus (MRSA), and also showed better activity against P. aeruginosa and E. coli. nih.gov The most potent compound in this series also exhibited the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov
The table below summarizes the antimicrobial activity of selected piperazine derivatives against various microbial strains.
| Compound Class | Test Organism | Activity | Reference |
| Pyrimidine-incorporated piperazines | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A | Good activity at 40 µg/ml | nih.gov |
| Pyrimidine-incorporated piperazines | Aspergillus niger, Penicillium notatum, Aspergillus fumigatus, Candida albicans | Significant activity at 40 µg/ml | nih.gov |
| Disubstituted piperazines | Listeria monocytogenes | Potent activity | nih.gov |
| Disubstituted piperazines | Methicillin-resistant S. aureus (MRSA) | More potent than ampicillin | nih.gov |
| Disubstituted piperazines | Pseudomonas aeruginosa | Better activity than ampicillin | nih.gov |
| Disubstituted piperazines | Escherichia coli | More efficient than ampicillin | nih.gov |
| Disubstituted piperazines | Trichoderma viride | Most sensitive fungus | nih.gov |
Antitubercular Activity
The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents, with piperazine derivatives being a promising area of research. nih.govnih.gov Various studies have evaluated the in vitro activity of piperazine-containing compounds against Mycobacterium tuberculosis.
One review highlighted that certain piperazine derivatives, when tested against the H37Rv strain of Mycobacterium tuberculosis, showed moderate activity with a Minimum Inhibitory Concentration (MIC) of 10 μg/ml. Another study focused on chiral 1,2,4-trisubstituted piperazines, which were also tested against the H37Rv strain. nih.gov
Furthermore, research into pyridine-2-methylamine derivatives, which share a structural similarity with the subject compound, has identified potent inhibitors of MmpL3, a crucial protein for the viability of M. tuberculosis. nih.gov The most active compound in this class exhibited high activity against the M.tb strain H37Rv with a MIC value of 0.016 μg/mL, and also showed efficacy against clinically isolated strains of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis. nih.gov
The table below presents the antitubercular activity of some piperazine and related derivatives.
| Compound Class | Test Organism | MIC (μg/mL) | Reference |
| Piperazine derivatives | Mycobacterium tuberculosis H37Rv | 10 | |
| Pyridine-2-methylamine derivatives | Mycobacterium tuberculosis H37Rv | 0.016 | nih.gov |
| Pyridine-2-methylamine derivatives | MDR/XDR-TB clinical isolates | 0.0039-0.0625 | nih.gov |
Antioxidant Activity in Cell-Free and Cellular Assays
Oxidative stress is implicated in numerous diseases, and compounds with antioxidant properties are of significant interest. nih.gov The piperazine scaffold has been incorporated into various molecules to enhance their antioxidant potential. researchgate.netasianpubs.org The antioxidant activity of these derivatives is often evaluated using assays such as DPPH (2,2′-Diphenyl-1-picrylhydrazyl) and ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)) radical scavenging. nih.gov
In a study of 1-aryl/aralkyl piperazine derivatives with a methylxanthine moiety, some compounds demonstrated notable DPPH radical scavenging activity. nih.gov The most active compound showed an IC50 value of 189.42 μmol/L. nih.gov These compounds were also tested for their ability to inhibit lipid peroxidation, a key process in cellular damage caused by oxidative stress. nih.gov
Another study on 1-(phenoxyethyl)-piperazine derivatives found that compounds with 4-methyl and 2,6-dimethyl substitutions on the phenoxyethyl moiety increased superoxide (B77818) dismutase (SOD) activity and total antioxidant capacity (TAC) in human venous blood samples in vitro. nih.gov
The table below summarizes the antioxidant activity of selected piperazine derivatives.
| Compound Class | Assay | Result (IC50) | Reference |
| 1-Aryl/aralkyl piperazine derivatives | DPPH radical scavenging | 189.42 µmol/L (most active compound) | nih.gov |
| 1-(Phenoxyethyl)-piperazine derivatives | SOD activity and TAC | Increased activity | nih.gov |
Structure Activity Relationship Sar and Computational Studies of 1 2 Methylpyridin 3 Yl Piperazine Analogues
Systematic Structure-Activity Relationship (SAR) Analysis
SAR analysis is a cornerstone of medicinal chemistry that involves methodically altering the chemical structure of a lead compound and evaluating the resulting changes in biological activity. Through this iterative process, researchers can deduce the critical molecular components and spatial arrangements necessary for a compound to interact effectively with its biological target.
Elucidation of Key Pharmacophoric Elements
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For piperazine (B1678402) derivatives, the pharmacophore generally consists of a basic nitrogen atom, a central scaffold, and various substituent groups that can be modified to fine-tune activity. nih.govnih.gov
The key pharmacophoric elements for 1-(2-methylpyridin-3-yl)piperazine and its analogues typically include:
The Piperazine Ring: This core structure is a common motif in many pharmacologically active compounds. pharmacophorejournal.comresearchgate.net Its basic nitrogen atoms can form crucial ionic interactions or hydrogen bonds with the target receptor.
The Linker: The direct linkage between the pyridine (B92270) and piperazine rings dictates the relative orientation of these two key fragments.
Studies on related arylpiperazine compounds have highlighted the importance of these fundamental components in their interaction with various receptors. researchgate.netijrrjournal.com
Impact of Substituent Modifications on Receptor Affinity and Functional Activity
Modifying the substituents on the this compound scaffold can have a profound impact on its receptor binding affinity and functional activity. Even minor changes to the substitution pattern can lead to significant differences in pharmacological properties. scispace.com
Table 1: Impact of Substituent Modifications on Receptor Affinity
| Compound/Analogue | Modification | Observed Effect on Receptor Affinity/Activity | Reference |
| 1-(2,3-dihydrobenzo nih.govnih.govdioxin-5-yl)-4-[5-(4-fluorophenyl)-pyridin-3-ylmethyl]-piperazine | Addition of a fluorophenyl-pyridin-3-ylmethyl group to the piperazine nitrogen | High affinity at D2, D3, D4, 5-HT1A, and 5-HT2B receptors. | ijrrjournal.com |
| Indolyl-2-yl-(4-methyl-piperazin-1-yl) methanones | Substitution of small lipophilic groups at the 4 and 5-positions of the indole (B1671886) ring | Increased activity at the H4 receptor. | ijrrjournal.com |
| N-aryl piperazine mGlu5 positive allosteric modulators (PAMs) | Introduction of N-aryl groups such as 2-(benzyloxy)acetyl)benzonitrile and 1-(4-(2,4-difluorophenyl)piperazin-1-yl)-2-((4-fluorobenzyl)oxy)ethanone | Micromolar affinity for the common mGlu5 allosteric binding site and high selectivity. | ijrrjournal.com |
| 2-[4-(Pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-substituted piperazine-1-carbodithioate derivatives | Addition of a 4-nitrophenyl or benzhydrylpiperazine-1-carbodithioate group | Selective MAO-A inhibitory activity. | nih.gov |
Research on various piperazine derivatives has demonstrated that:
Substitutions on the aryl ring can influence selectivity for different receptor subtypes. nih.gov
The nature of the substituent on the second nitrogen of the piperazine ring is critical for determining the compound's functional activity (e.g., agonist vs. antagonist).
The length and nature of an alkyl linker between the piperazine ring and another cyclic moiety can affect binding affinity. nih.gov
For instance, in a series of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol analogues, modifications to the N-heterocyclic substituent on the piperazine ring significantly influenced their affinity and selectivity for the dopamine (B1211576) D3 receptor. nih.gov Similarly, studies on 1-(2-pyrimidinyl)piperazine derivatives revealed that the introduction of different substituted piperazine-1-carbodithioate groups led to selective monoamine oxidase (MAO)-A inhibitors. nih.gov
Stereochemical Influences on Molecular Recognition and Biological Activity
Chirality, or the "handedness" of a molecule, can play a critical role in its biological activity. semanticscholar.orgmdpi.com Enantiomers, which are non-superimposable mirror images of each other, can exhibit significantly different pharmacological and toxicological profiles because biological systems, such as receptors and enzymes, are themselves chiral. semanticscholar.org
The introduction of a chiral center into the this compound scaffold, for example by adding a methyl group to the piperazine ring, can lead to stereoisomers with distinct biological properties. nih.gov Studies on related chiral piperazine derivatives have shown that one enantiomer may have a much higher affinity for a specific receptor than the other. mdpi.comnih.gov
Computational Chemistry Approaches in Ligand Design and Optimization
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and optimization of new ligands. By simulating molecular interactions and predicting binding affinities, these methods provide valuable insights that guide synthetic efforts.
Molecular Docking and Binding Mode Predictions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.netresearchgate.netresearchgate.net This method allows researchers to visualize the potential binding modes of this compound analogues within the active site of a target protein. researchgate.netresearchgate.net
By analyzing the predicted binding poses, scientists can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the ligand's affinity. researchgate.netresearchgate.net For example, docking studies can reveal how the 2-methyl group on the pyridine ring fits into a specific hydrophobic pocket of the receptor, or how the piperazine nitrogen atoms form hydrogen bonds with amino acid residues. researchgate.net This information is invaluable for understanding the SAR of a series of compounds and for designing new analogues with improved binding characteristics. researchgate.net
Table 2: Application of Molecular Docking in Piperazine Analogue Studies
| Study Focus | Key Findings from Docking | Reference |
| Bridged Piperazine Derivatives and the µ-Opioid Receptor | The optimal position and orientation of the compounds in the ligand–receptor complex resembled that of fentanyl analogs. | researchgate.net |
| 2-Pyridin-3-yl-Benzo[d] nih.govnih.govOxazin-4-one Derivatives as Human Neutrophil Elastase Inhibitors | A common binding model of the derivatives into the human neutrophil elastase binding site was built. | researchgate.net |
| 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one Derivatives and COX-2 | The binding conformations of these compounds for anti-inflammatory activities were determined in the active site of the cyclooxygenase-2 (COX-2) enzyme. | researchgate.net |
| 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazine-1-yl)-1H-indazole | In silico analysis of the binding of the synthesized compound. | researchgate.net |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. nih.govnih.gov A pharmacophore model can be generated based on the structures of a set of known active compounds. nih.gov
Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds in a process called virtual screening. nih.govnih.govmdpi.com This allows for the rapid identification of new molecules that possess the desired pharmacophoric features and are therefore likely to be active at the target of interest. nih.govresearchgate.net This approach has been successfully used to discover novel inhibitors and substrates for various biological targets. nih.govresearchgate.net
For analogues of this compound, a pharmacophore model might include features such as a hydrogen bond acceptor (the pyridine nitrogen), a positive ionizable feature (the basic piperazine nitrogen), and a hydrophobic region (the aromatic rings). nih.gov Virtual screening using such a model could identify diverse chemical scaffolds that present these features in the correct spatial arrangement, leading to the discovery of novel and structurally distinct lead compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in drug design to correlate the biological activity of a series of compounds with their physicochemical properties. mdpi.comresearchgate.net For analogues of this compound, QSAR studies can be instrumental in predicting their inhibitory activity against various biological targets. The development of a robust QSAR model involves the generation of molecular descriptors for a set of known active and inactive molecules, followed by the application of statistical methods to derive a mathematical equation that relates these descriptors to biological activity.
The process begins with the creation of a dataset of piperazine derivatives with known biological activities. mdpi.com Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are then calculated. These descriptors can be categorized into several types, including electronic (e.g., electronegativity, LUMO energy), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). researchgate.net Multiple linear regression (MLR) and other machine learning algorithms are then used to build the QSAR model. mdpi.comresearchgate.net
For instance, a hypothetical QSAR study on a series of this compound analogues might reveal that specific substitutions on the piperazine ring or modifications to the pyridine moiety significantly impact activity. The resulting QSAR model, once validated, can be used for the virtual screening of large compound libraries to identify novel and potent analogues for synthesis and biological testing, thereby accelerating the drug discovery process. nih.govmdpi.com
Table 1: Hypothetical QSAR Model for this compound Analogues
| Descriptor | Coefficient | Description |
|---|---|---|
| logP | +0.5 | Lipophilicity |
| TPSA | -0.2 | Topological Polar Surface Area |
| Molecular Weight | -0.01 | Size of the molecule |
| H-bond Donors | -0.8 | Number of hydrogen bond donors |
| H-bond Acceptors | +0.3 | Number of hydrogen bond acceptors |
Molecular Dynamics Simulations to Elucidate Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a powerful computational tool to investigate the dynamic behavior of ligand-target complexes at an atomic level. manchester.ac.uk For this compound and its analogues, MD simulations can elucidate the specific interactions that govern their binding to a biological target, such as a receptor or enzyme. These simulations can reveal the conformational changes that occur upon ligand binding and identify key amino acid residues involved in the interaction. mdpi.com
An MD simulation typically begins with the three-dimensional structure of the ligand-target complex, which can be obtained from experimental methods like X-ray crystallography or predicted through molecular docking. academie-sciences.fr The system is then solvated in a water box, and ions are added to neutralize the system. The simulation then proceeds by solving Newton's equations of motion for all atoms in the system over a specified period, typically nanoseconds to microseconds.
The trajectory generated from an MD simulation provides a wealth of information about the stability of the ligand in the binding pocket, the hydrogen bond network, and other non-covalent interactions such as hydrophobic and electrostatic interactions. mdpi.comacademie-sciences.fr For example, an MD simulation might show that the pyridine nitrogen of this compound forms a crucial hydrogen bond with a specific residue in the active site of the target protein, while the piperazine ring engages in hydrophobic interactions with other residues. This detailed understanding of the binding mode is invaluable for the rational design of more potent and selective analogues.
De Novo Drug Design Algorithms and In-House Synthesizability Predictions
De novo drug design algorithms offer an innovative approach to discovering novel molecules by constructing them from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. nih.gov In the context of this compound, these algorithms can be used to generate a virtual library of novel analogues with potentially improved pharmacological properties. The design process is often guided by a set of rules and scoring functions that favor molecules with high predicted binding affinity and favorable drug-like properties.
A significant challenge in de novo design is ensuring that the generated molecules are synthetically accessible. chemrxiv.org To address this, in-house synthesizability prediction tools are increasingly being integrated into the design workflow. These tools assess the synthetic feasibility of a designed molecule based on a set of known chemical reactions and the availability of starting materials within a specific laboratory or organization. chemrxiv.org This approach helps to bridge the gap between computationally designed molecules and their practical synthesis, ensuring that the generated compounds can be readily prepared and tested.
The integration of de novo design with in-house synthesizability predictions can significantly streamline the drug discovery process. By focusing on molecules that are both predicted to be active and easy to synthesize, researchers can allocate resources more efficiently and accelerate the identification of promising lead candidates. chemrxiv.org
In Silico Prediction of Drug-Likeness and Physiochemical Properties (e.g., TPSA, LogP, H-bond acceptors/donors, rotatable bonds for research guidance)
In the early stages of drug discovery, in silico methods are extensively used to predict the drug-likeness and physicochemical properties of compounds, providing crucial guidance for the selection and optimization of lead candidates. nih.govnih.gov For this compound and its analogues, these predictions help to assess their potential to become orally bioavailable drugs. Several key properties are commonly evaluated:
Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes and is therefore a good predictor of oral absorption. researchgate.net Compounds with a TPSA of less than 140 Ų are generally considered to have good cell permeability. researchgate.net
LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. numberanalytics.com An optimal LogP value, typically between 1 and 3, is desirable for good absorption and distribution.
Hydrogen Bond Acceptors and Donors: The number of hydrogen bond acceptors and donors in a molecule influences its solubility and permeability. numberanalytics.com According to Lipinski's Rule of Five, a drug-like compound should have no more than 10 hydrogen bond acceptors and no more than 5 hydrogen bond donors. drugbank.comunits.it
Rotatable Bonds: The number of rotatable bonds affects a molecule's conformational flexibility and oral bioavailability. A lower number of rotatable bonds (typically less than 10) is generally preferred.
These properties are often evaluated in the context of established guidelines such as Lipinski's Rule of Five, which provides a set of simple rules to assess the drug-likeness of a compound. nih.govnih.gov By calculating these properties for this compound and its analogues, researchers can prioritize compounds with a higher probability of success in later stages of drug development. mdpi.com
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Drug-Likeness Guideline |
|---|---|---|
| Molecular Weight | 191.27 g/mol | < 500 g/mol |
| LogP | 1.3 | < 5 |
| TPSA | 35.5 Ų | < 140 Ų |
| H-bond Donors | 1 | ≤ 5 |
| H-bond Acceptors | 3 | ≤ 10 |
| Rotatable Bonds | 2 | ≤ 10 |
Preclinical in Vivo Pharmacological Investigations and Probe Applications
Assessment of Pharmacological Effects in Animal Models
Neurobehavioral Assessments in Rodent Models Related to Central Nervous System Pathways
While direct and extensive neurobehavioral studies on 1-(2-Methylpyridin-3-yl)piperazine itself are not widely published, the pharmacological effects of its derivatives are well-documented, pointing to the core's influence on CNS pathways. For instance, derivatives of arylpiperazines are frequently evaluated in rodent models to screen for antidepressant-like effects. nih.gov Standard tests such as the forced swim test (FST) and tail suspension test (TST) in mice are used to assess potential antidepressant activity, where a reduction in immobility time is considered a positive indicator. nih.gov
Furthermore, compounds containing the methylpiperazinyl-naphthyridine moiety, structurally related to the methylpyridinyl-piperazine core, have been shown to reverse behavioral deficits in olfactory bulbectomized rats, a model often used to study depression. nih.gov These assessments, which measure changes in locomotion, grooming, and hyperactivity in novel environments, suggest that the piperazine-pyridine scaffold can modulate serotonergic mechanisms, which are fundamental to mood and behavior. nih.gov The evaluation of such derivatives in rodent models is a critical step in characterizing the potential neuropsychiatric applications of this chemical class.
Evaluation of Target Engagement and Receptor Occupancy in Preclinical Models
Positron Emission Tomography (PET) is a powerful in vivo imaging technique used to confirm that a drug candidate engages its intended molecular target in the brain. frontiersin.org This process involves radiolabeling a compound, often with carbon-11 (B1219553) ([¹¹C]) or fluorine-18 (B77423) ([¹⁸F]), to create a PET tracer. nih.govnih.gov Derivatives of this compound have been developed as PET probes for various CNS receptors, including metabotropic glutamate (B1630785) receptors (mGluR) and sigma (σ) receptors. nih.govnih.gov
For example, a [¹¹C]-labeled piperazine (B1678402) derivative was synthesized to map metabotropic glutamate receptor subtype 1 (mGluR1), which is implicated in several neuropsychiatric disorders. nih.gov PET studies in preclinical models demonstrated high uptake of the tracer in receptor-rich regions like the cerebellum and thalamus, confirming target engagement. nih.gov Similarly, other piperazine derivatives have been radiolabeled to image sigma-2 (σ₂) receptors, which are overexpressed in some tumors and are considered biomarkers of proliferation. nih.gov These PET imaging studies allow for the quantitative measurement of receptor occupancy, providing crucial data on the in vivo pharmacodynamics of these compounds and validating their mechanism of action. frontiersin.org
In Vitro and Ex Vivo Metabolic Stability Assessment
Evaluation of Enzymatic Metabolism in Liver Microsomal Systems
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and in vivo efficacy. In vitro assays using liver microsomes from different species (e.g., human, mouse, rat) are standard for predicting in vivo metabolic clearance. nih.gov These systems contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.
Studies on piperazine-containing compounds have shown that they can be susceptible to rapid metabolism. For a related series of piperazin-1-ylpyridazines, initial compounds exhibited very short in vitro half-lives of approximately 2-3 minutes in mouse and human liver microsomes (MLM/HLM). nih.gov The primary metabolic pathways identified were mono-hydroxylation on aromatic rings and oxidation of nitrogen atoms in the piperazine or pyridazine (B1198779) rings. nih.gov Such findings are crucial as they guide medicinal chemists in making structural modifications to improve metabolic stability and, consequently, the drug-like properties of the lead compounds. nih.govnih.gov
| Compound Series | System | Half-life (t½, min) | Primary Metabolic Pathway |
|---|---|---|---|
| Piperazin-1-ylpyridazines (Initial Compound) | Mouse Liver Microsomes (MLM) | ~2 | Mono-hydroxylation, N-oxidation |
| Piperazin-1-ylpyridazines (Initial Compound) | Human Liver Microsomes (HLM) | ~3 | |
| Piperazin-1-ylpyridazines (Optimized Compound) | Mouse Liver Microsomes (MLM) | 113 | Blocked by structural modification |
| Piperazin-1-ylpyridazines (Optimized Compound) | Human Liver Microsomes (HLM) | 105 |
Application as Research Probes and Pharmacological Tools
Beyond their potential as therapeutic agents, molecules based on the this compound scaffold are valuable as research probes and pharmacological tools. Their ability to bind with high affinity and selectivity to specific CNS receptors makes them ideal for investigating the function and distribution of these targets. nih.govresearchgate.net
Radiolabeled derivatives, as discussed in the context of PET imaging, are prime examples of this application. frontiersin.orgnih.govmdpi.com These tracers allow for the non-invasive, in vivo visualization and quantification of receptors, which is instrumental in both basic neuroscience research and clinical drug development. nih.govresearchgate.net By using these probes, researchers can study changes in receptor density in disease states, confirm target engagement of new drugs, and explore the relationship between receptor occupancy and clinical response. frontiersin.org The development of fluorescent probes based on piperazine structures further extends their utility to in vitro applications, such as cellular imaging and diagnostics. nih.gov
Use in Receptor Mapping Studies in Preclinical Models
There is no available information in peer-reviewed scientific journals or public databases detailing the use of this compound for in vivo receptor mapping in preclinical models. Receptor mapping studies are crucial for understanding the distribution and density of specific receptors in the brain and other tissues, and often employ radiolabeled versions of compounds to visualize these targets. Without published research, no data on the specific receptors targeted by this compound, its binding affinity in vivo, or its distribution patterns in animal models can be provided.
Development of Radioligands for Molecular Imaging
Similarly, there is no evidence of the development of radiolabeled forms of this compound for use as molecular imaging probes, such as for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). The process of developing a radioligand involves labeling the compound with a positron-emitting or gamma-emitting isotope and evaluating its potential for imaging specific biological targets. The absence of such studies means that no data tables on radiolabeling procedures, specific activity, in vitro autoradiography, or in vivo imaging results can be presented.
Analytical Methodologies for Research and Compound Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular architecture of "1-(2-Methylpyridin-3-yl)piperazine." By analyzing the interaction of the molecule with electromagnetic radiation, these techniques provide detailed information about its atomic composition and connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR provide data on the chemical environment of each atom, allowing for a detailed structural assignment.
¹H NMR: In a typical ¹H NMR spectrum of a related compound, tert-butyl 4-(2-methylpyridin-3-yl)piperazine-1-carboxylate, the signals for the piperazine (B1678402) protons appear as multiplets around 3.0-3.6 ppm. The methyl group on the pyridine (B92270) ring typically shows a singlet around 2.4 ppm. The aromatic protons on the pyridine ring exhibit characteristic shifts and coupling patterns in the downfield region, generally between 7.0 and 8.5 ppm.
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a similar piperazine derivative, the carbon atoms of the piperazine ring resonate in the range of 40-55 ppm. rsc.org The methyl carbon of the 2-methylpyridine (B31789) moiety would appear further upfield, typically around 15-25 ppm. rsc.org The carbons of the pyridine ring are observed in the aromatic region, from approximately 120 to 160 ppm. rsc.org
Table 1: Representative NMR Data for a "this compound" Analog
| Atom Type | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Pyridine-H | 7.0 - 8.5 | 120 - 160 |
| Piperazine-H | 3.0 - 3.6 | 40 - 55 |
| Methyl-H | ~2.4 | 15 - 25 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a substituted piperazine, a structurally related compound, shows characteristic absorption bands. chemicalbook.comchemicalbook.com Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. niscpr.res.in Aliphatic C-H stretching from the piperazine and methyl groups appears in the 2800-3000 cm⁻¹ range. niscpr.res.in The C=N and C=C stretching vibrations of the pyridine ring are found in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring are typically observed between 1100 and 1300 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for "this compound" Functional Groups
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2800 - 3000 |
| Pyridine Ring | C=N, C=C Stretching | 1400 - 1600 |
| Piperazine C-N | Stretching | 1100 - 1300 |
Mass Spectrometry (MS, ESI-MS, LC-MS)
Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a soft ionization technique commonly coupled with MS (ESI-MS) that is well-suited for analyzing polar molecules like piperazine derivatives. rsc.org
In ESI-MS, "this compound" would be expected to show a prominent protonated molecular ion [M+H]⁺. The exact mass of this ion can be used to confirm the molecular formula. Further structural information can be obtained through tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is fragmented. nih.govresearchgate.net The fragmentation pattern is characteristic of the molecule's structure. For piperazine derivatives, common fragmentation pathways involve the cleavage of the piperazine ring, leading to specific fragment ions that help to confirm the connectivity of the molecule. researchgate.net Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, allowing for the analysis of the compound in complex mixtures. nih.gov
Chromatographic Methods for Purity Assessment and Quantification
Chromatographic techniques are essential for separating "this compound" from impurities and for quantifying its concentration in various samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for purity assessment and quantification of non-volatile compounds. nih.gov For piperazine derivatives, reversed-phase HPLC is a common approach. google.com A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). nih.gov Detection is often performed using a UV detector, as the pyridine ring of the compound absorbs UV light. The retention time of the compound is a characteristic parameter under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantification. The purity of the compound can be determined by the presence of any additional peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. scholars.directcmbr-journal.comjapsonline.com It is particularly useful for the analysis of volatile and thermally stable compounds. While some piperazine derivatives can be analyzed directly, others may require derivatization to increase their volatility. researchgate.net In a GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, which provides a mass spectrum for each component. This allows for the definitive identification of "this compound" and any impurities present.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique for the qualitative monitoring of organic reactions and the assessment of compound purity. For the characterization of this compound and related compounds, TLC offers a rapid, simple, and cost-effective method to track the progress of its synthesis and to identify the presence of starting materials, intermediates, or byproducts.
The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a plate) and a mobile phase (a solvent or solvent mixture). The separation is governed by the polarity of the compounds, the adsorbent, and the mobile phase.
Stationary Phase: For the analysis of pyridinylpiperazine derivatives, silica (B1680970) gel 60 F254 plates are commonly employed. The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-active compounds, such as those containing aromatic rings like the pyridine moiety in this compound, under a UV lamp at 254 nm.
Mobile Phase: The selection of an appropriate mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is adjusted to control the movement of the compounds up the TLC plate. For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent and a more polar solvent is typically used. Common solvent systems for related N-arylpiperazines include mixtures of hexane (B92381) and ethyl acetate or chloroform (B151607) and methanol. The optimal ratio of these solvents is determined empirically to achieve a retention factor (Rf) value that allows for clear separation. An Rf value is the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Detailed Research Findings:
In a representative TLC analysis for the synthesis of this compound from its precursors, such as 3-bromo-2-methylpyridine (B185296) and piperazine, a silica gel 60 F254 plate would be utilized. The reaction mixture, along with spots of the pure starting materials and the purified product, would be applied to the baseline of the plate. The plate would then be developed in a chamber containing a suitable mobile phase.
The progress of the reaction can be monitored by observing the disappearance of the starting material spots and the appearance of the product spot. The purity of the final compound can be assessed by the presence of a single spot. The relative polarities of the compounds can be inferred from their Rf values; less polar compounds travel further up the plate (higher Rf value), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf value).
The following interactive data table illustrates plausible TLC results for this compound and its related precursors under a hypothetical solvent system.
| Compound | Hypothetical Mobile Phase System | Hypothetical Retention Factor (Rf) | Visualization Method |
|---|---|---|---|
| 3-Bromo-2-methylpyridine | Hexane:Ethyl Acetate (1:1) | 0.75 | UV Light (254 nm) |
| Piperazine | 0.10 | ||
| This compound | 0.45 |
The hypothetical Rf values in the table are consistent with the general principles of chromatography. The non-polar starting material, 3-bromo-2-methylpyridine, would be expected to have a higher Rf value. Piperazine, being a polar compound with two secondary amine groups, would strongly adhere to the silica gel, resulting in a low Rf value. The product, this compound, with its intermediate polarity, would have an Rf value between those of the starting materials. These distinct Rf values allow for the effective monitoring of the reaction and assessment of the final product's purity.
Q & A
Q. What are the standard synthetic routes for 1-(2-Methylpyridin-3-yl)piperazine, and how are reaction conditions optimized?
A nucleophilic substitution reaction between 3-bromo-2-methylpyridine and piperazine is a common method. Reaction conditions (e.g., solvent, temperature, stoichiometry) significantly impact yield. For example, using polar aprotic solvents like DMF at 80–100°C with excess piperazine (2:1 molar ratio) can enhance efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) ensures high purity .
Q. How is this compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The compound’s ¹H NMR spectrum typically shows peaks for the piperazine protons (δ 2.8–3.3 ppm, multiplet) and pyridinyl protons (δ 7.1–8.3 ppm, aromatic signals). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]⁺ at m/z 178.14) .
Q. What biological assays are used to evaluate its receptor-binding activity?
Radioligand displacement assays (e.g., using ³H-labeled ligands for serotonin or dopamine receptors) quantify affinity. For example, competitive binding studies in HEK293 cells transfected with human 5-HT₁A receptors can determine IC₅₀ values. Functional activity (agonist/antagonist) is assessed via cAMP or calcium flux assays .
Advanced Research Questions
Q. How can synthetic yield be improved for this compound?
Yield optimization involves screening catalysts (e.g., KI for SNAr reactions) and microwave-assisted synthesis to reduce reaction time. Solvent selection (e.g., switching from ethanol to acetonitrile) may improve solubility of intermediates. Process analytical technology (PAT) tools, like in-situ FTIR, monitor reaction progress dynamically .
Q. What strategies are effective for structural modification to enhance bioactivity?
Introducing substituents at the piperazine nitrogen or pyridine ring via Buchwald-Hartwig amination or Ullmann coupling can modulate receptor selectivity. For example, adding electron-withdrawing groups (e.g., -CF₃) to the pyridine ring improves metabolic stability. Computational docking studies (e.g., using AutoDock Vina) guide rational design .
Q. How should contradictory data on biological activity be resolved?
Discrepancies in reported IC₅₀ values may arise from assay conditions (e.g., cell type, buffer pH) or compound purity. Validate purity via HPLC (>95%) and replicate assays under standardized protocols. Conformational analysis (e.g., X-ray crystallography or molecular dynamics simulations) clarifies structure-activity relationships .
Q. What are the challenges in studying its pharmacokinetic properties?
Poor aqueous solubility can limit bioavailability. Use lipid-based nanoformulations (e.g., liposomes) or co-solvents (e.g., PEG 400) to enhance solubility. In vitro ADME assays (e.g., microsomal stability, Caco-2 permeability) predict in vivo behavior. Metabolite identification via LC-MS/MS is critical for toxicity profiling .
Methodological Notes
- Synthesis Optimization : Always compare yields under varying conditions (e.g., solvent polarity, temperature) and validate scalability.
- Data Reproducibility : Include internal controls (e.g., reference ligands) in biological assays to minimize variability.
- Structural Confirmation : Combine NMR, MS, and elemental analysis for unambiguous characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
